![molecular formula C19H23N3O6S B2588209 N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide CAS No. 899967-53-4](/img/structure/B2588209.png)
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and piperazine rings would add a level of rigidity to the molecule, while the sulfonylethyl and methoxybenzamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged atoms or groups .科学的研究の応用
Structural Modifications and Receptor Affinity
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a ligand with high affinity and selectivity towards the dopamine D(4) receptor, has been the focus of structural modification studies. Modifications to its amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring, as well as the preparation of semirigid analogues, were explored to understand their impact on receptor affinity across dopamine D(4), D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. These studies provide insights into how structural changes can influence receptor binding and selectivity, offering a pathway for the development of more effective therapeutic agents (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Pharmacological Properties and Gastrointestinal Motility
Benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent group at the 1-position of the piperidine ring, have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds, particularly the benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, highlighting their potential as novel prokinetic agents with reduced side effects due to their selective serotonin 4 receptor agonism (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Corrosion Inhibition in Acidic Medium
The synthesized compound [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been evaluated as a corrosion inhibitor for mild steel in an acidic medium. Through weight loss method and electrochemical analysis, it was found to be an effective inhibitor, showing better efficiency at different temperatures. This study not only provides a new approach to corrosion prevention but also emphasizes the significance of organic compounds in protecting industrial materials (Singaravelu & Bhadusha, 2022).
Enzyme Inhibition for Therapeutic Applications
2-Furoic piperazide derivatives have been identified as promising drug candidates for type 2 diabetes and Alzheimer's diseases. Through in vitro and in silico studies, these derivatives showed inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The compounds' bioactivity potentials were further supported by molecular docking studies, indicating their potential in drug discovery and development for treating these diseases (Abbasi, Hassan, ur-Rehman, Siddiqui, Hussain, Shah, Ashraf, Shahid, & Seo, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-16-6-4-15(5-7-16)18(23)20-8-14-29(25,26)22-11-9-21(10-12-22)19(24)17-3-2-13-28-17/h2-7,13H,8-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXZWYGESBTZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2588126.png)
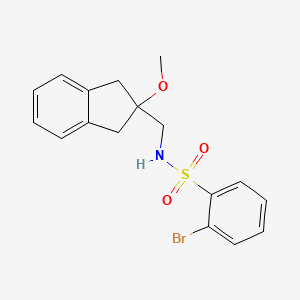

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588129.png)
![4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2588130.png)
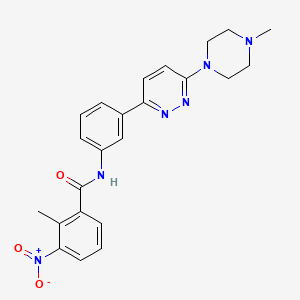
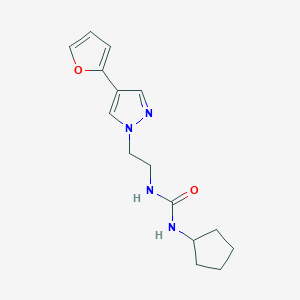
![2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2588135.png)
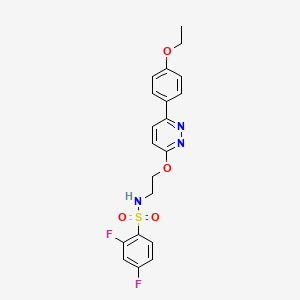
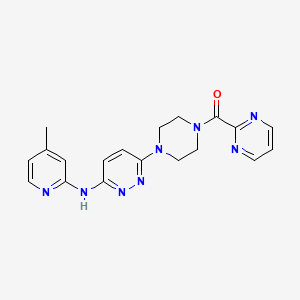

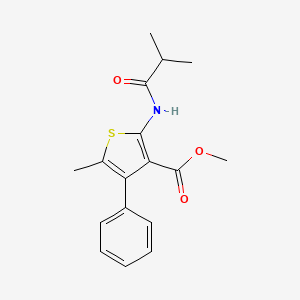
![(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2588143.png)
